molecular formula C₁₆H₂₈O₂ B1145892 (4Z,10Z)-Tetradecadienyl Acetate CAS No. 107433-75-0

(4Z,10Z)-Tetradecadienyl Acetate

Cat. No.: B1145892
CAS No.: 107433-75-0
M. Wt: 252.39
InChI Key:
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Description

(4Z,10Z)-Tetradecadienyl Acetate is an organic compound with the molecular formula C16H28O2. It is a type of acetate ester and is known for its role as a pheromone in various insect species. This compound is characterized by its two double bonds located at the 4th and 10th positions in the tetradecadienyl chain, both in the Z configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,10Z)-Tetradecadienyl Acetate typically involves the use of lithium in liquid ammonia (Li/liq. NH3) as a reducing agent. This method is efficient for creating the conjugated diene system present in the compound . The reaction conditions often include low temperatures to maintain the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z,10Z)-Tetradecadienyl Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the acetate group into a carboxylic acid.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Tetradecadienoic acid.

    Reduction: Tetradecadienyl alcohol.

    Substitution: Various substituted tetradecadienyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z,10Z)-Tetradecadienyl Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4Z,10Z)-Tetradecadienyl Acetate as a pheromone involves binding to specific olfactory receptors in insects. This binding triggers a signal transduction pathway that leads to behavioral changes such as attraction or aggregation. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of insects .

Comparison with Similar Compounds

Similar Compounds

    (4E,10Z)-Tetradecadienyl Acetate: Similar structure but with an E configuration at the 4th position.

    (4Z,10Z,12E)-Tetradecadienyl Acetate: Contains an additional double bond at the 12th position.

    (4Z,10Z)-Hexadecadienyl Acetate: Similar structure with a longer carbon chain.

Uniqueness

(4Z,10Z)-Tetradecadienyl Acetate is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The Z configuration at both the 4th and 10th positions is essential for its recognition by insect olfactory receptors, making it highly specific in its action .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4Z,10Z)-Tetradecadienyl Acetate involves the condensation of two molecules of 7-hexadecyn-1-ol followed by acetylation of the resulting compound.", "Starting Materials": [ "7-hexadecyn-1-ol", "Sodium hydride", "Acetic anhydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Deprotonation of 7-hexadecyn-1-ol using sodium hydride in methanol to form the corresponding sodium alkoxide.", "Step 2: Condensation of two molecules of the sodium alkoxide to form the corresponding diyne.", "Step 3: Addition of acetic anhydride to the diyne in the presence of a catalyst to form the corresponding acetate.", "Step 4: Purification of the product using chloroform extraction and column chromatography." ] }

CAS No.

107433-75-0

Molecular Formula

C₁₆H₂₈O₂

Molecular Weight

252.39

Synonyms

(Z,​Z)​-4,​10-​Tetradecadien-​1-​ol Acetate; 

Origin of Product

United States

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